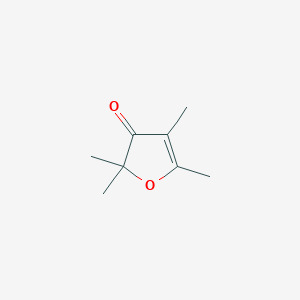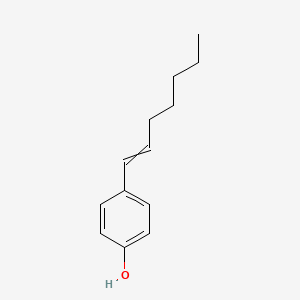
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form stable complexes with various molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach includes the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for guanidines often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method provides a convenient and efficient route to obtain N,N’-disubstituted guanidines.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, lanthanide amides, and ytterbium triflate . The reactions are typically carried out under mild conditions in water or solvent-free environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamides in the presence of scandium (III) triflate yields N,N’-disubstituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyl transferase and NF-κB signaling . Additionally, it can interact with potassium channels, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: An anti-tumor agent.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of ulcers.
Uniqueness
What sets guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- apart from these similar compounds is its unique combination of a cyano group and a pyridyl group, which contributes to its distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
67026-33-9 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-cyano-2-methyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C8H9N5/c1-10-8(12-6-9)13-7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |
InChI-Schlüssel |
XQVLSVGTENBRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)




![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)

![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
